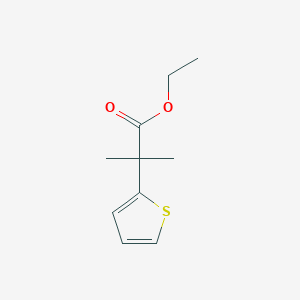

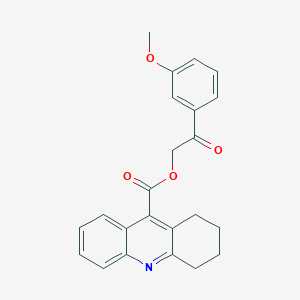

![molecular formula C10H7N5O B2415960 N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]prop-2-ynamide CAS No. 1995558-09-2](/img/structure/B2415960.png)

N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]prop-2-ynamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]prop-2-ynamide” is a chemical compound with the molecular formula C10H10N4O2 . It has a molecular weight of 218.22 g/mol . The compound is related to benzenepropanoic acid .

Synthesis Analysis

The synthesis of 1H-1,2,3,4-tetrazole compounds, which are related to the compound , can be achieved from amines, triethyl orthoformate, and sodium azide through a catalyzed reaction . The reaction of sodium azide with nitriles can also yield 1H-tetrazoles .Molecular Structure Analysis

The molecular structure of “N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]prop-2-ynamide” can be represented by the InChI string: InChI=1S/C10H10N4O2/c15-10(16)6-3-8-1-4-9(5-2-8)14-7-11-12-13-14/h1-2,4-5,7H,3,6H2,(H,15,16) .Chemical Reactions Analysis

The chemical reactions involving 1H-1,2,3,4-tetrazole compounds can be quite broad. For instance, the reaction of sodium azide with nitriles can give 1H-tetrazoles . Treatment of organic nitriles with NaN3 in the presence of iodine or silica-supported sodium hydrogen sulfate as a heterogeneous catalyst enables an advantageous synthesis of 5-substituted 1H-tetrazoles .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]prop-2-ynamide” include a molecular weight of 218.22 g/mol . The compound has been associated with spectra: 1 NMR, and 1 MS (GC) .Scientific Research Applications

Synthesis and Biological Activities

Antioxidant and Antidiabetic Activity : Compounds derived from N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]prop-2-ynamide have been synthesized and shown to exhibit significant antioxidant and antidiabetic activities. This includes the screening of compounds for in vitro antioxidant activity and in vivo antidiabetic activity in a streptozotocin-induced model (Kaushik, Kumar, & Kumar, 2016).

Xanthine Oxidase Inhibition : Derivatives of N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]prop-2-ynamide have been designed, synthesized, and evaluated as novel xanthine oxidase inhibitors. The introduction of a tetrazole moiety has been shown to enhance binding to the enzyme and improve potency (Zhang et al., 2019).

Antibacterial Activity : Research indicates the efficacy of multi-heterocyclic compounds containing the tetrazole ring, synthesized using N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]prop-2-ynamide, in antibacterial applications. These compounds have been evaluated using the MTT assay method for their antibacterial properties (Dhevaraj, Gopalakrishnan, & Pazhamalai, 2019).

Antiproliferative Activity : Tetrazole derivatives, including those synthesized from N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]prop-2-ynamide, have been investigated for their antiproliferative activity against various tumor cell lines. This demonstrates their potential in anticancer research (Kaplancıklı et al., 2014).

Structural and Computational Studies

Molecular Docking Studies : The molecular structures of tetrazole derivatives have been determined, and their interactions with biological targets such as the cyclooxygenase-2 enzyme have been studied through molecular docking. This is crucial for understanding their potential as therapeutic agents (Al-Hourani et al., 2015).

Synthesis and Characterization : The synthesis, characterization, and molecular docking of novel tetrazole derivatives have been explored, providing insights into their potential pharmacokinetic properties and interactions with biological systems (Al-Hourani et al., 2020).

Crystal Structure Analysis : X-ray crystallography has been used to determine the structures of certain tetrazole derivatives, providing valuable information about their molecular geometry and potential interactions with biological targets (Ou-Yang, Chang, & Zhao, 2013).

Future Directions

properties

IUPAC Name |

N-[4-(tetrazol-1-yl)phenyl]prop-2-ynamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N5O/c1-2-10(16)12-8-3-5-9(6-4-8)15-7-11-13-14-15/h1,3-7H,(H,12,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZSGVQGAWLVVIY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC(=O)NC1=CC=C(C=C1)N2C=NN=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]prop-2-ynamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,4-dimethoxy-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2415877.png)

![(E)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2415878.png)

![1'-(2-Phenoxypropanoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2415879.png)

![N1-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2415885.png)

![N-(4-methylbenzyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2415887.png)

![N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2-nitrobenzamide](/img/structure/B2415894.png)

![(Z)-N-(5-((1H-benzo[d]imidazol-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-2-hydroxybenzamide](/img/structure/B2415899.png)

![Methyl 2-[2-[2-[2-(cyclohexylamino)-2-oxoethyl]sulfanylacetyl]imino-6-methoxy-1,3-benzothiazol-3-yl]acetate](/img/structure/B2415900.png)